Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate
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Overview
Description
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the carbamoyl intermediate: This involves the reaction of 2,5-dichloroaniline with a suitable carbonyl compound under controlled conditions.
Coupling with the benzoate moiety: The intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[(2,5-dichlorophenyl)amino]carbonylbenzoate: Similar structure but different functional groups.
Methyl 4-[(2,5-dichlorophenyl)amino]carbonyl-2-(2-hydroxy-3-(2-methoxyphenyl)amino)carbonylbenzoate: Contains additional functional groups and different substituents.
Uniqueness
Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O5/c1-14(33-17-6-4-3-5-7-17)22(29)27-20-12-15(8-10-18(20)24(31)32-2)23(30)28-21-13-16(25)9-11-19(21)26/h3-14H,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKVIRNHCDDVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)OC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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